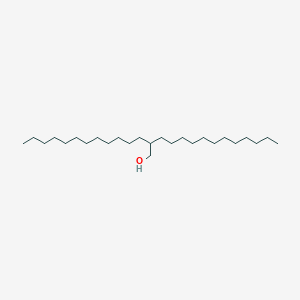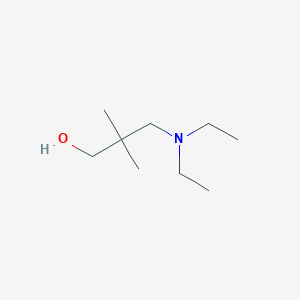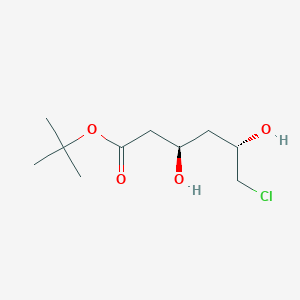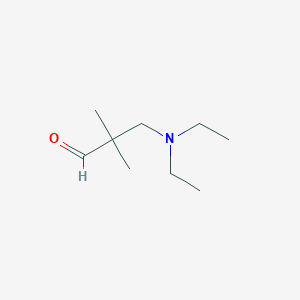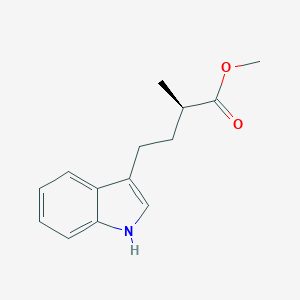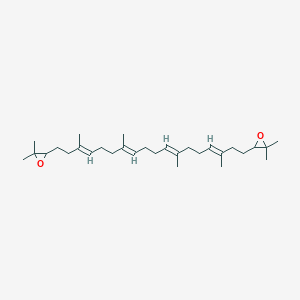
dioxidosqualene
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Dioxidosqualene has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various triterpenoids and sterols.
Biology: Studied for its role in cell membrane integrity and function.
Industry: Utilized in the production of biofuels and bioproducts through microbial fermentation.
Mecanismo De Acción
Target of Action
The primary target of Dioxidosqualene is the enzyme Oxidosqualene Cyclase (OSC) . OSCs are key rate-limiting enzymes in the biosynthesis of triterpenes . They catalyze the cyclization of 2,3-oxidosqualene into sterols and triterpenes with different skeletons .
Mode of Action
This compound interacts with its target, OSC, by serving as a substrate for the enzyme . In the enzymatic mechanism, the 2,3-oxidosqualene substrate adopts a chair–chair–chair conformation, leading to the formation of the dammarenyl carbocation intermediate before cyclization . This gives rise to various triterpenoid types such as ursane, oleanane, lupane, and other diverse skeletal structures .
Biochemical Pathways
This compound plays a crucial role in the triterpene biosynthetic pathway . It is involved in the initial steps of triterpene biosynthesis, subsequently influencing defense against certain biotic stressors through the modulation of downstream triterpene glycoside compounds . The cyclization of 2,3-oxidosqualene is a pivotal step in triterpenoid biosynthesis, catalyzed by OSC enzymes in plants .
Pharmacokinetics
Computational methods can significantly advance the study of chemical admet properties, offering both an economical and a time-efficient approach .
Result of Action
The molecular and cellular effects of this compound’s action involve the production of various triterpenoids . For instance, in cancer cell lines, the inhibition of SQLE, a target of this compound, caused a toxic accumulation of the substrate squalene . Moreover, certain triterpenes within clusters displayed a significant negative correlation with larval mass, indicating potential toxic effects .
Análisis Bioquímico
Biochemical Properties
Dioxidosqualene is involved in the biosynthesis of triterpenes, a class of bioactive compounds with diverse biological functions . It is a substrate for oxidosqualene cyclases (OSCs), enzymes that catalyze the cyclization of 2,3-oxidosqualene to form various triterpenoid types . The interaction between this compound and OSCs is pivotal in the initial steps of triterpene biosynthesis .
Cellular Effects
The effects of this compound on cells and cellular processes are largely related to its role in triterpene biosynthesis. Triterpenes, the products of this biosynthesis, play pivotal roles in plant defense against biotic stressors . Therefore, the presence of this compound and its conversion into triterpenes can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its conversion into various triterpenoids through the action of OSCs . This enzymatic mechanism involves the 2,3-oxidosqualene substrate adopting a specific conformation, leading to the formation of an intermediate before cyclization, giving rise to various triterpenoid types . This process involves binding interactions with OSCs, and can lead to changes in gene expression related to triterpene biosynthesis .
Metabolic Pathways
This compound is involved in the metabolic pathway of triterpene biosynthesis . It interacts with OSCs, which serve as gatekeepers in this biosynthesis . The interaction between this compound and these enzymes can influence metabolic flux and metabolite levels .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dioxidosqualene can be synthesized through the epoxidation of squalene. One common method involves the use of N-bromosuccinimide (NBS) in tetrahydrofuran (THF) under a nitrogen atmosphere. The reaction is typically carried out at low temperatures (0°C) to ensure the selective formation of the epoxide .
Industrial Production Methods
Industrial production of this compound often involves biotechnological approaches, such as the genetic engineering of microorganisms like Saccharomyces cerevisiae. By manipulating the ergosterol synthesis pathway, researchers can enhance the production of this compound and other triterpenoids .
Análisis De Reacciones Químicas
Types of Reactions
Dioxidosqualene undergoes various chemical reactions, including:
Oxidation: Conversion to triterpenoids and sterols.
Cyclization: Formation of complex triterpene structures through the action of oxidosqualene cyclase enzymes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or peracids are commonly used oxidizing agents.
Cyclization: Enzymatic reactions involving oxidosqualene cyclase under physiological conditions.
Major Products Formed
Triterpenoids: Such as β-amyrin, lupeol, and dammarenediol II.
Sterols: Including cholesterol and ergosterol.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Oxidosqualene: A precursor to dioxidosqualene, involved in similar biosynthetic pathways.
Squalene: The parent compound, widely used in cosmetics and pharmaceuticals.
Lanosterol: A sterol derived from the cyclization of 2,3-oxidosqualene.
Uniqueness
This compound is unique due to its dual epoxide groups, which allow for the formation of a diverse array of triterpenoid and sterol structures. This dual functionality makes it a valuable intermediate in both natural biosynthetic pathways and industrial applications .
Propiedades
IUPAC Name |
3-[(3E,7E,11E,15E)-18-(3,3-dimethyloxiran-2-yl)-3,7,12,16-tetramethyloctadeca-3,7,11,15-tetraenyl]-2,2-dimethyloxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O2/c1-23(15-11-17-25(3)19-21-27-29(5,6)31-27)13-9-10-14-24(2)16-12-18-26(4)20-22-28-30(7,8)32-28/h13-14,17-18,27-28H,9-12,15-16,19-22H2,1-8H3/b23-13+,24-14+,25-17+,26-18+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KABSNIWLJXCBGG-TXLDAEQNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC=C(C)CCC=C(C)CCC1C(O1)(C)C)CCC=C(C)CCC2C(O2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CC/C=C(/CC/C=C(/CCC1OC1(C)C)\C)\C)/CC/C=C(/CCC2OC2(C)C)\C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31063-19-1 | |
| Record name | 2,3,22,23-Dioxidosqualene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031063191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


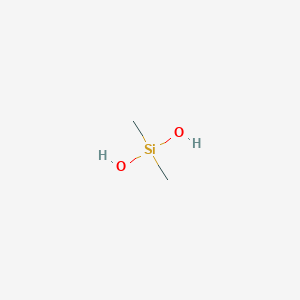
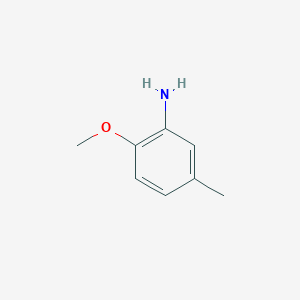
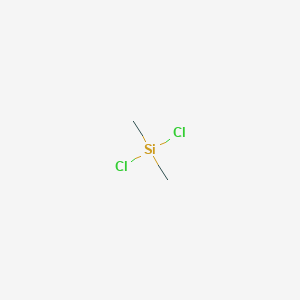
![2-{[(Prop-2-en-1-yl)oxy]carbonyl}benzoate](/img/structure/B41327.png)
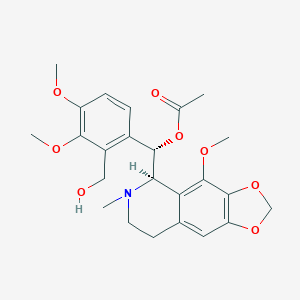
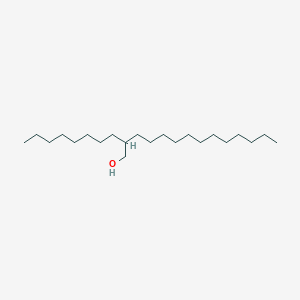
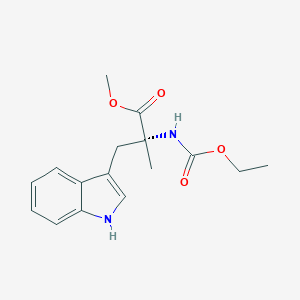
![Benzo[b]thiophen-2(3H)-one](/img/structure/B41337.png)
